Complete Absence of Muscarinic M1 Receptor Affinity vs. Clozapine
In competitive radioligand binding assays against a panel of CNS receptors, GMC 2-83 (compound 18a) shows no measurable affinity for the human muscarinic M1 receptor (IC50 > 1000 nM), whereas the parent compound clozapine exhibits high M1 affinity (IC50 9.4 nM) [1]. This represents a >100-fold selectivity gap. The closely related 2-TfO clozapine analog GMC 61-39 (8-Cl-2-TfO) retains intermediate M1 affinity (IC50 54 nM), confirming that M1 silencing is specific to the non-chlorinated 2-TfO-dibenzoxazepine scaffold [1].
| Evidence Dimension | M1 muscarinic receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | > 1000 nM (no significant affinity) |
| Comparator Or Baseline | Clozapine: 9.4 nM; GMC 61-39: 54 nM |
| Quantified Difference | > 100-fold lower M1 affinity vs. clozapine; > 18-fold lower vs. GMC 61-39 |
| Conditions | In vitro radioligand binding, human M1 receptor, IC50 values (nM) |
Why This Matters
Selecting GMC 2-83 over clozapine eliminates muscarinic M1-driven confounds (e.g., anticholinergic side effects such as dry mouth, constipation, and cognitive impairment) in mechanistic or in vivo efficacy studies.
- [1] Liao, Y., Venhuis, B. J., Rodenhuis, N., Timmerman, W., Wikström, H., Meier, E., Bartoszyk, G. D., Böttcher, H., Seyfried, C. A., & Sundell, S. (1999). New (sulfonyloxy)piperazinyldibenzazepines as potential atypical antipsychotics: chemistry and pharmacological evaluation. Journal of Medicinal Chemistry, 42(12), 2235–2244. View Source
